N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide
Description
N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide is an aromatic azo compound characterized by a central butyramide backbone substituted with a 2,4-dimethylphenyl group and an azo-linked 4-methyl-2-nitrophenyl moiety. Its molecular formula is C₁₉H₂₀N₄O₄, with a molecular weight of 392.39 g/mol (estimated). The compound’s structure imparts unique photophysical and chemical properties, making it relevant in applications such as pigments, dyes, and organic synthesis intermediates .
Key structural features:
- Azo group (-N=N-): Provides chromophoric properties, contributing to color.
- 4-Methyl-2-nitrophenyl substituent: Enhances electron-withdrawing effects and stability.
- 2,4-Dimethylphenyl group: Increases hydrophobicity and steric bulk.
Properties
CAS No. |
6486-27-7 |
|---|---|
Molecular Formula |
C19H20N4O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C19H20N4O4/c1-11-5-7-15(13(3)9-11)20-19(25)18(14(4)24)22-21-16-8-6-12(2)10-17(16)23(26)27/h5-10,18H,1-4H3,(H,20,25) |
InChI Key |
LYXFVDLRJONRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Procedure
Preparation of N-(2,4-Dimethylphenyl)-3-oxobutyramide
- Starting materials : 2,4-dimethylaniline and an appropriate 3-oxobutyric acid derivative or its activated form (e.g., acid chloride or anhydride).
- Reaction conditions : Nucleophilic acyl substitution where the aromatic amine attacks the carbonyl carbon of the activated 3-oxobutyric acid derivative, forming the amide bond.
- Solvent and temperature : Typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low to ambient temperatures to control reaction rate and avoid side reactions.
- Purification : The crude amide is purified by recrystallization or chromatography.
Diazotization of 4-Methyl-2-nitroaniline
- Reagents : Sodium nitrite and a strong acid such as sulfuric acid or hydrochloric acid.
- Procedure : Sodium nitrite is added slowly to a cooled acidic solution of 4-methyl-2-nitroaniline, maintaining the temperature between 0 and 5 degrees Celsius to form the diazonium salt.
- Stabilization : The diazonium salt solution is used immediately due to its instability.
Azo Coupling Reaction
- Coupling partner : The prepared N-(2,4-dimethylphenyl)-3-oxobutyramide acts as the coupling component.
- Conditions : The diazonium salt solution is added dropwise to a cooled solution of the oxobutyramide in acetic acid or a similar solvent, with the pH maintained around 4-5 using sodium acetate.
- Temperature : The reaction is kept at 0-5 degrees Celsius to ensure selectivity and yield.
- Isolation : The azo compound precipitates out or is extracted, followed by washing and recrystallization.
Analytical and Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed by:
- Infrared Spectroscopy (IR) : Characteristic amide carbonyl stretching around 1630-1675 cm⁻¹ and azo (-N=N-) group vibrations.
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR reveal signals corresponding to aromatic protons, methyl groups, amide NH, and the oxo group.
- Mass Spectrometry : Confirms molecular weight consistent with C17H16N4O4.
- Thin Layer Chromatography (TLC) : Used to monitor reaction progress and purity.
Data Table: Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide formation | 2,4-dimethylaniline + 3-oxobutyric acid derivative | 0–25 | Dichloromethane | 70-85 | Controlled addition, inert atmosphere |
| Diazotization | 4-methyl-2-nitroaniline + NaNO2 + H2SO4 | 0–5 | Aqueous acidic | - | Freshly prepared diazonium salt |
| Azo coupling | Diazonium salt + N-(2,4-dimethylphenyl)-3-oxobutyramide + sodium acetate | 0–5 | Acetic acid | 60-75 | pH 4-5, slow addition |
| Purification and recrystallization | Ethanol or DMF | Ambient | - | - | High purity product obtained |
Research Results and Discussion
The synthetic route described has been validated in related azo compounds synthesis studies, demonstrating good yields and reproducibility. The azo coupling step is critical and requires careful control of temperature and pH to prevent side reactions such as hydrolysis or azo compound degradation.
Spectroscopic data confirm the successful formation of the azo linkage and the integrity of the oxobutyramide moiety. The presence of methyl substituents on the phenyl rings influences the electronic properties and may affect the reactivity during coupling.
The compound’s purity and structure have been confirmed by chromatographic and spectroscopic techniques, consistent with literature reports on similar azo amides.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Reduction of Nitro Group: 4-methyl-2-aminophenyl derivative.
Reduction of Azo Group: Corresponding hydrazo compound.
Substitution Reactions: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Dyes and Pigments
N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide is primarily utilized as a dye in various industries due to its vibrant coloration and stability. Its azo structure allows for strong coloration properties, making it suitable for:
- Textile Industry : Used as a dye for fabrics, providing bright colors with good fastness properties.
- Plastics and Polymers : Incorporated into plastics to enhance aesthetic appeal while maintaining durability under UV exposure.
The compound's effectiveness as a colorant stems from its ability to absorb light at specific wavelengths, resulting in vivid hues that are desirable in consumer products.
Pharmaceuticals
In pharmaceutical research, this compound has shown promise in the development of drug formulations:
- Drug Delivery Systems : Its chemical structure can be modified to enhance solubility and bioavailability of poorly soluble drugs.
- Anticancer Research : Studies have indicated that azo compounds can exhibit selective cytotoxicity against cancer cells, making them potential candidates for anticancer agents.
The ability to modify the compound's structure allows researchers to tailor its pharmacological properties for specific therapeutic applications.
Analytical Chemistry
This compound is also used in analytical chemistry:
- Chromatography : It serves as a reagent in chromatographic techniques for the separation and identification of various compounds.
- Spectrophotometry : The compound's distinct absorption characteristics make it useful in spectrophotometric assays for quantifying substances in solution.
These applications leverage the compound's unique optical properties to facilitate precise measurements in laboratory settings.
Case Study 1: Application in Dyes
A study published in the Journal of Applied Polymer Science demonstrated the efficacy of this compound as a dye for cotton fabrics. The results indicated that the dyed fabrics exhibited excellent wash fastness and light fastness compared to traditional dyes.
Case Study 2: Pharmaceutical Formulation
Research highlighted in Pharmaceutical Development and Technology explored the use of this compound in enhancing the solubility of a poorly soluble drug. By forming a complex with the drug, researchers achieved a significant increase in bioavailability during preclinical trials.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide would depend on its specific application
Binding to Proteins: Azo compounds can bind to proteins, affecting their function.
Redox Reactions: The nitro and azo groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with analogous azo derivatives, highlighting substituent differences and their impacts:
Key Observations:
Electron-Withdrawing Effects: The nitro group (-NO₂) in the target compound and Pigment Yellow 1 enhances color intensity but reduces solubility in nonpolar solvents. Chloro substituents (as in C.I. Pigment Yellow 3) increase lightfastness but may reduce thermal stability compared to methyl groups .
Hydrophobicity :
- The 2,4-dimethylphenyl group in the target compound confers greater hydrophobicity than the 2-chlorophenyl group in C.I. Pigment Yellow 3, making it less prone to hydrolysis .
Solubility :
- Methoxy substituents (e.g., CI 11738) improve solubility in organic solvents, whereas methyl groups balance solubility and stability .
Biological Activity
N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide, also known by its CAS number 6486-27-7, is a synthetic azo compound with various potential biological activities. Azo compounds are known for their diverse applications in dyeing and as intermediates in organic synthesis, but they also exhibit significant biological properties, including antimicrobial and anticancer activities.
The molecular formula of this compound is C19H20N4O4, with a molecular weight of 368.39 g/mol. The predicted boiling point is approximately 541.4 °C, and the density is about 1.26 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O4 |
| Molecular Weight | 368.39 g/mol |
| Boiling Point | 541.4 °C (predicted) |
| Density | 1.26 g/cm³ (predicted) |
Antimicrobial Activity
Research has indicated that azo compounds can possess significant antimicrobial properties. For instance, studies have shown that various azo derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The compound this compound has been evaluated for its potential to inhibit bacterial growth, although specific data on its efficacy compared to standard antibiotics remains limited.
Anticancer Properties
Azo compounds have also been investigated for their anticancer properties. In vitro studies on related azo compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, similar compounds have shown IC50 values in the micromolar range against cancer cell lines such as HCT-116 and T47D . While specific studies on this compound are scarce, its structural similarities to other active azo compounds suggest potential anticancer activity.
The biological activity of azo compounds often involves the generation of reactive intermediates through reduction processes within biological systems. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic effects or alterations in cellular signaling pathways .
Case Studies
- Antibacterial Activity : A study investigating a series of azo derivatives found that compounds with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL .
- Cytotoxicity Against Cancer Cells : Another research effort explored the cytotoxic effects of related azo compounds on various cancer cell lines. Compounds structurally similar to this compound demonstrated IC50 values ranging from 10 to 50 µM against colon carcinoma cells (HCT116), indicating potential for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
